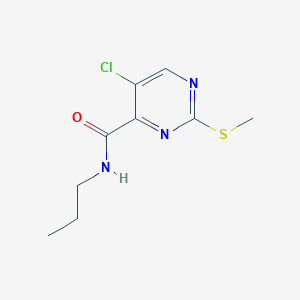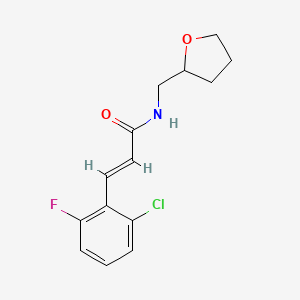![molecular formula C16H17ClN2O3 B5312693 2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEM-102 and belongs to the class of morpholine antibiotics.
作用機序
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis. CEM-102 binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity in animal studies. In vitro studies have also shown that CEM-102 does not induce mutagenicity or genotoxicity. However, further studies are needed to fully understand the biochemical and physiological effects of CEM-102.
実験室実験の利点と制限
One of the advantages of CEM-102 is its broad-spectrum activity against various bacterial strains. This makes it a promising candidate for the treatment of infectious diseases. However, one limitation of CEM-102 is its potential to induce bacterial resistance. Therefore, further studies are needed to determine the optimal use of CEM-102 in clinical settings.
将来の方向性
There are several future directions for research on CEM-102. One area of research is the development of new formulations of CEM-102 for improved delivery and efficacy. Another area of research is the investigation of the potential use of CEM-102 in combination with other antibiotics for the treatment of bacterial infections. Additionally, further studies are needed to determine the optimal dosing and administration of CEM-102 in clinical settings. Finally, research is needed to determine the potential use of CEM-102 in the treatment of other diseases beyond infectious diseases.
合成法
The synthesis of CEM-102 involves the reaction of 4-(4-chlorophenyl)-4-oxobutanoic acid with 5-ethyl-4-isoxazolecarboxylic acid hydrazide in the presence of acetic anhydride. The resulting product is then treated with morpholine in the presence of acetic acid to yield CEM-102.
科学的研究の応用
CEM-102 has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of infectious diseases. CEM-102 has demonstrated potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). CEM-102 has also shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
CEM-102 has also been studied for its potential use in the treatment of tuberculosis. Studies have shown that CEM-102 has activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Additionally, CEM-102 has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs.
特性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(5-ethyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-13-15(18-10-22-13)16(20)19-7-8-21-14(9-19)11-3-5-12(17)6-4-11/h3-6,10,14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBHNIJBDGHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)
